3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that features a unique combination of indole, thiazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of indole derivatives with thioamides and subsequent cyclization reactions to form the thiazole and pyrimidine rings. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Scientific Research Applications
3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature indole, thiazole, or pyrimidine rings, such as:
- 3-(1H-indol-3-yl)-2-thioxo-2,3-dihydrothiazole
- 5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidine
- 3-ethyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one .
Uniqueness
What sets 3-ethyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12N4OS2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-ethyl-5-(1H-indol-3-yl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H12N4OS2/c1-2-19-13-11(22-15(19)21)14(20)18-12(17-13)9-7-16-10-6-4-3-5-8(9)10/h3-7,16H,2H2,1H3,(H,17,18,20) |
InChI Key |
HDAPFYVVSRCAIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC(=N2)C3=CNC4=CC=CC=C43)SC1=S |
Origin of Product |
United States |
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